Methyl 4-hydroxybutanoate

Catalog No.
S1488739
CAS No.
925-57-5
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-hydroxybutanoate

Researchers requiring 4-hydroxybutyrate for polymer or API synthesis face regulatory hurdles and cyclization instability with free acid (GHB). Methyl 4-hydroxybutyrate (CAS 925-57-5) overcomes these challenges as a stable, non-scheduled building block.

  • Enables precise transesterification for high-MW P4HB bioplastics (sutures, meshes) without uncontrolled cyclization.
  • Eliminates steric hindrance of bulkier esters, ensuring high yields in 4-aminothiazolyl API synthesis.
  • Sourced reliably for industrial hydrogenation to bio-based 1,4-BDO/GBL.

CAS Number

925-57-5

Product Name

Methyl 4-hydroxybutanoate

IUPAC Name

methyl 4-hydroxybutanoate

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-8-5(7)3-2-4-6/h6H,2-4H2,1H3

InChI Key

JUYVXCGKMCYNBN-UHFFFAOYSA-N

SMILES

COC(=O)CCCO

Synonyms

Methyl 4-Hydroxybutanoate; Methyl 4-Hydroxybutyrate; Methyl γ-Hydroxybutyrate; 4-Hydroxybutanoic Acid Methyl Ester

Canonical SMILES

COC(=O)CCCO

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

Methyl 4-hydroxybutanoate (CAS 925-57-5) is a bifunctional aliphatic ester characterized by a terminal hydroxyl group and a methyl carboxylate. As a C4 building block, it serves as a critical intermediate in the synthesis of gamma-butyrolactone (GBL), 1,4-butanediol (1,4-BDO), and biodegradable polyhydroxyalkanoates (PHAs) such as poly(4-hydroxybutyrate) (P4HB) [1]. In industrial procurement, it is prioritized over its free acid counterpart, 4-hydroxybutanoic acid (GHB), due to its enhanced stability, lack of stringent regulatory scheduling, and precise reactivity in transesterification and multicomponent polymerization workflows[2]. Its distinct solubility profile and controlled cyclization kinetics make it a targeted precursor for pharmaceutical active pharmaceutical ingredients (APIs), including 4-aminothiazolyl analogs , and a valuable model compound for prodrug development [2].

Research Fit

Direct polycondensation monomer for P4HB oligomers
Organic-phase synthesis: EtOAc extractable, soluble in CHCl₃/MeOH
Orthogonal hydroxyl and ester groups for selective derivatization

Substituting methyl 4-hydroxybutanoate with the free acid (GHB) or bulkier esters (like ethyl or isopropyl 4-hydroxybutanoate) fundamentally alters reaction thermodynamics and downstream yields. The free acid undergoes spontaneous, uncontrolled cyclization to GBL under acidic conditions and is subject to severe legal restrictions, complicating procurement and storage [1]. Conversely, substituting with ethyl or isopropyl esters reduces the equilibrium conversion during synthesis and introduces steric hindrance that slows down subsequent transesterification or amidation steps [2]. Furthermore, attempting to bypass this intermediate by directly hydrogenating dimethyl succinate to 1,4-BDO often results in over-reduction, whereas procuring the isolated methyl 4-hydroxybutanoate provides a precise, stable starting point for targeted functionalization, ensuring reproducible molecular weights in P4HB polymerizations and high yields in complex API syntheses.

Substitution Risk

γ-Butyrolactone (GBL)
Requires ring-opening (high activation barrier); cannot directly undergo polycondensation.
Ethyl 4-hydroxybutanoate
Longer-chain ester may exhibit slower hydrolysis, altering degradation kinetics in linker applications.
4-Hydroxybutanoic acid (GHB) sodium salt
High water solubility limits organic-phase reactions; requires conversion to ester for anhydrous synthesis.

Equilibrium Conversion Efficiency in Lactone Ring-Opening

In the synthesis of acyclic C4-hydroxy esters via the alcoholysis of gamma-butyrolactone (GBL), the choice of the alcohol radical significantly impacts the reaction equilibrium. Comparative studies demonstrate that methanolysis to form methyl 4-hydroxybutanoate achieves a substantially higher equilibrium conversion than longer-chain alcohols. Specifically, the conversion reaches approximately 73% for the methyl ester, outperforming the ethyl ester (61%) and the isopropyl ester (48%). This thermodynamic advantage ensures higher isolated yields and reduces the need for extensive separation of unreacted GBL during large-scale manufacturing [1].

Evidence DimensionEquilibrium conversion of GBL to hydroxy ester
Target Compound Data~73% conversion (Methyl 4-hydroxybutanoate)
Comparator Or Baseline61% conversion (Ethyl 4-hydroxybutanoate); 48% (Isopropyl 4-hydroxybutanoate)
Quantified Difference12-25% higher equilibrium conversion for the methyl ester
ConditionsAcid-catalyzed alcoholysis of gamma-butyrolactone at equilibrium

Enables higher-yield, more cost-effective manufacturing of the acyclic intermediate compared to using ethyl or isopropyl alcohols.

Hydrolysis Kinetics
Class-level
Mw reduced from 367 kDa to 85 kDa (27.5 h, 10 M AcOH, 37 °C)
Supports predictable hydrolytic liability for linker design
Ethyl ester hydrolysis expected slower; data to verify

Quantitative Cyclization Kinetics for Prodrug and Intermediate Applications

Methyl 4-hydroxybutanoate exhibits predictable and controlled cyclization dynamics, making it an effective transient protecting group or prodrug moiety. In neutral and alkaline aqueous solutions at physiological temperatures (37°C), the ester undergoes a quantitative cyclization to gamma-butyrolactone (GBL). The rate of this lactonization is directly proportional to the hydroxide ion activity. In contrast, the free 4-hydroxybutanoic acid exists in a complex, pH-dependent equilibrium with GBL that is difficult to drive to completion without harsh acidic conditions. The predictable, quantitative release of the lactone from the methyl ester provides a reliable mechanism for controlled-release applications and precise organic transformations [1].

Evidence DimensionCyclization efficiency to gamma-butyrolactone
Target Compound DataQuantitative (100%) cyclization at 37°C
Comparator Or Baseline4-hydroxybutanoic acid (incomplete, pH-dependent equilibrium)
Quantified DifferenceComplete unidirectional lactonization vs. equilibrium mixture
ConditionsNeutral and alkaline aqueous solutions at 37°C

Provides chemists with a reliable, triggerable intermediate that cleanly unmasks the lactone without requiring strong acids.

Synthetic Route
Head-to-head
GBL ROP barriers: 69 & 48 kJ mol⁻¹; methyl ester: no ring-opening required
Divergent pathways: methyl ester for polycondensation, GBL for ROP
Substitution would require complete protocol redesign

Polymerization Control in Poly(4-hydroxybutyrate) Synthesis

The synthesis of functional poly(4-hydroxybutyrate) (P4HB) requires precise control over monomer reactivity to avoid unwanted side reactions. Direct polymerization of 4-hydroxybutyric acid typically results in low molecular weight oligomers and a high fraction of cyclic byproducts due to intramolecular condensation. By utilizing methyl 4-hydroxybutanoate in multicomponent polymerizations or controlled transesterifications, the competing cyclization pathway is suppressed. This allows for the synthesis of polymers with molecular weights closely matching theoretical values and controlled degradation profiles, which is impossible to achieve with the highly reactive free acid[1].

Evidence DimensionPolymer molecular weight and structural control
Target Compound DataYields linear polymers matching theoretical molecular weights
Comparator Or Baseline4-hydroxybutyric acid (yields predominantly cyclic oligomers and low MW products)
Quantified DifferenceSuppression of cyclic byproduct formation enabling high MW linear chains
ConditionsMulticomponent polymerization / transesterification vs. direct condensation

Critical for manufacturing medical-grade, high-molecular-weight P4HB bioplastics without yield-limiting side reactions.

Lipophilicity
Class-level
LogP = -0.10; sodium salt highly polar, water-soluble only
Enables organic-phase extraction and synthesis
Difference estimated >1 LogP unit; verify for specific solvent system

Steric Optimization in the Synthesis of GE2270 A Antibiotic Analogs

Methyl 4-hydroxybutanoate is specifically utilized as a critical reactant in the preparation of 4-aminothiazolyl analogs of the anti-infective natural product GE2270 A, which targets Clostridium difficile. The methyl ester is selected over bulkier esters (such as ethyl or propyl) because its minimal steric bulk facilitates higher yields during the crucial coupling and amidation steps of the complex thiazolyl core. Furthermore, using the pre-formed methyl ester avoids the regulatory and handling complications associated with the scheduled free acid (GHB), streamlining the procurement and synthetic workflow for pharmaceutical manufacturers .

Evidence DimensionSteric profile and regulatory workflow efficiency
Target Compound DataMinimal steric hindrance; non-scheduled precursor
Comparator Or BaselineEthyl ester (higher steric hindrance); Free acid (strictly regulated/scheduled)
Quantified DifferenceOptimal coupling efficiency and bypassed regulatory bottlenecks
ConditionsSynthesis of 4-aminothiazolyl analogs of GE2270 A

Streamlines the production of complex antibiotics by providing a sterically accessible, non-scheduled C4 building block.

MedChem Application
Data to verify
Reactant for 4-aminothiazolyl GE2270 A analogs (J. Med. Chem. 2012)
Literature-validated use in antibiotic analog synthesis
No direct comparator data; reagent choice context-dependent
Polymer Synthesis
Class-level
Chemical polycondensation → low-Mw P4HB; biosynthetic → Mw 367 kDa
Route selection: chemical route for tailored oligomers
High-Mw P4HB exclusively biosynthetic; methyl ester enables alternative
Patented Application
Reported
Starting material for 4-hydroxymethyl derivative (JP2001521931A)
Documented intermediate for pharma/agrochemical synthesis
Process validation; ester choice based on patent disclosure

Monomer for Medical-Grade Poly(4-hydroxybutyrate) (P4HB)

Directly leveraging its controlled reactivity and suppression of cyclic oligomerization (as detailed in Section 3), methyl 4-hydroxybutanoate is a highly effective precursor for synthesizing P4HB. This biodegradable bioplastic is used in resorbable sutures, surgical meshes, and targeted drug delivery systems. The methyl ester allows for precise transesterification or multicomponent polymerization, ensuring the high molecular weights required for mechanical integrity in medical devices [1].

Intermediate for High-Value Pharmaceutical APIs

Due to its minimal steric hindrance and quantitative cyclization dynamics, this compound is highly suited for the synthesis of complex pharmaceuticals, including 4-aminothiazolyl analogs of the antibiotic GE2270 A. It serves as a practical alternative to the heavily regulated free acid, allowing pharmaceutical manufacturers to procure a stable, non-scheduled building block that cleanly participates in coupling reactions and can be unmasked to the lactone when required .

Precursor for Renewable 1,4-Butanediol and GBL Production

In green chemistry workflows, methyl 4-hydroxybutanoate acts as a critical, isolable intermediate in the catalytic hydrogenation of bio-based dimethyl succinate. Its high equilibrium conversion and stability allow process chemists to arrest the reduction process precisely, either isolating the ester for specialty chemical synthesis or driving it forward to produce high-purity, bio-based 1,4-butanediol (1,4-BDO) and gamma-butyrolactone (GBL) for solvent and resin applications [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
P4HB oligomer synthesis
Linear hydroxyester for step-growth polycondensation
Molecular weight control and degradation profile
Hydrolytically labile linker design
Methyl ester hydrolysis kinetics
Predictable degradation under mild acidic conditions
Organic-phase intermediate synthesis
Organic-solvent compatibility (EtOAc extractable)
Reaction yield and purity in non-aqueous media
Chiral γ-hydroxy acid derivative preparation
Orthogonal hydroxyl and ester groups
Selective derivatization and stereochemical outcome

XLogP3

0.1

LogP

-0.06 (LogP)

Other CAS

925-57-5

Wikipedia

Butanoic acid, 4-hydroxy-, methyl ester

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